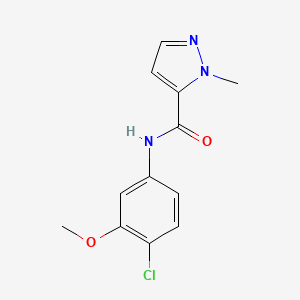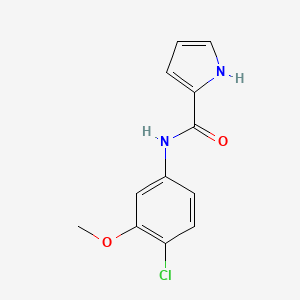
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide, also known as J147, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide is not fully understood, but it is thought to work through multiple pathways involved in neuroprotection and neuroplasticity. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. The compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing oxidative stress and inflammation in the brain, improving mitochondrial function, and increasing levels of antioxidants. The compound has also been found to enhance synaptic plasticity, the ability of neurons to form and strengthen connections with one another.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide for lab experiments is that it has shown promising results in multiple animal models of neurodegenerative diseases, suggesting that it may have broad therapeutic potential. However, the compound is still in the early stages of development and has not yet been tested in human clinical trials. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide. One area of interest is optimizing the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, to improve its efficacy and safety in humans. Another direction is investigating the potential of this compound in combination with other drugs or therapies for neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying this compound's neuroprotective effects and to identify potential biomarkers for monitoring its therapeutic effects in humans.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide involves several steps, including the condensation of 2,4-dimethylpyrrole and 4-chloro-3-methoxybenzaldehyde, followed by the addition of an amide group to the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has shown promising results in preclinical studies as a potential treatment for neurodegenerative diseases. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. The compound has also been found to have neuroprotective effects, promoting the growth and survival of neurons and reducing inflammation in the brain.
Propiedades
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-10(5-6-14-16)12(17)15-8-3-4-9(13)11(7-8)18-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUITIMIWYPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)


![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
